1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one

Vue d'ensemble

Description

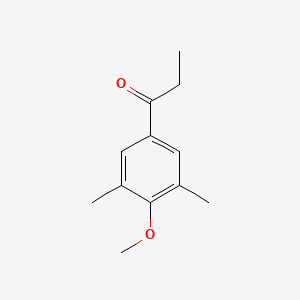

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one is an organic compound characterized by a benzene ring substituted with a methoxy group and two methyl groups, and a propanone moiety attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 4-methoxy-3,5-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: The Grignard reagent derived from 4-methoxy-3,5-dimethylbenzene can be reacted with propanal to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong acids.

Major Products Formed:

Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propanoic acid

Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol

Substitution: Brominated or nitro-substituted derivatives

Applications De Recherche Scientifique

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one is structurally similar to other phenylpropanone derivatives, such as:

1-(3,5-Dimethylphenyl)propan-1-one: Lacks the methoxy group

1-(4-Methoxyphenyl)propan-1-one: Lacks the methyl groups at the 3 and 5 positions

Uniqueness: The presence of both the methoxy and methyl groups on the benzene ring gives this compound unique chemical properties, such as increased stability and altered reactivity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one, also known as a substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a methoxy group and dimethyl substituents on the aromatic ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other notable pharmacological actions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

1. Anticancer Activity

Research indicates that compounds similar to this compound may inhibit cancer cell growth through various mechanisms. For instance:

- WNT/β-catenin Pathway Inhibition : A study highlighted that related compounds could inhibit Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway critical for cancer progression. The enantiomer (S)-1 showed selective inhibition of DVL1 with an EC50 of 0.49 μM and inhibited the growth of HCT116 colon cancer cells at an EC50 of 7.1 μM .

2. Anti-inflammatory Effects

The compound has shown potential in ameliorating inflammation-related conditions. For example:

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Anticancer | Inhibits DVL1; affects WNT pathway |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol | Anti-inflammatory | Reduces LPS-induced memory loss in AD models |

| 3-(4-Methoxyphenyl)-1-(naphthalen-1-yl)propan-1-one | Anticancer | Exhibits anticancer properties |

Case Study 1: Anticancer Properties

A study focused on the interaction between DVL proteins and their receptors found that certain derivatives could effectively inhibit cancer cell proliferation by blocking aberrant WNT signaling pathways. The findings suggest that modifications to the phenyl ketone structure can enhance anticancer activity .

Case Study 2: Neuroprotective Effects

In a neuroinflammation model using lipopolysaccharide (LPS), compounds structurally related to this compound were shown to mitigate inflammatory responses and amyloid-beta accumulation, indicating potential therapeutic benefits for neurodegenerative diseases .

Propriétés

IUPAC Name |

1-(4-methoxy-3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISASNVGUXOIQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.